molecular formula C14H17FO4 B1448417 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate CAS No. 1461714-42-0

1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate

Cat. No.: B1448417
CAS No.: 1461714-42-0
M. Wt: 268.28 g/mol
InChI Key: VYHCCMAXTNDVNY-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate typically involves multi-step organic reactions. One common method includes the esterification of 2-(2-fluorophenyl)-2-methylpropanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are critical for maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl ring, where substituents like nitro groups can be introduced using reagents like nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated nitric acid for nitration reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro-substituted derivatives.

Scientific Research Applications

Organic Synthesis

1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The presence of the fluorine atom enhances electrophilicity, making it suitable for nucleophilic attack.
  • Formation of Complex Molecules : It can be utilized to synthesize more complex organic compounds through various coupling reactions.

Medicinal Chemistry

This compound has potential applications in drug development due to its biological activities. Research indicates that derivatives of this compound may exhibit:

  • Antitumor Activity : Preliminary studies suggest potential efficacy against cancer cell lines.
  • Antibacterial Properties : Similar compounds have shown activity against bacterial strains such as E. coli and Staphylococcus aureus.

The biological activity of this compound is primarily linked to its interactions with biological targets, including enzymes and receptors. The following mechanisms have been observed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cytotoxic Effects : It has the potential to induce cytotoxicity through the generation of reactive oxygen species (ROS).

Enzyme Activity Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit enzyme activity at submicromolar concentrations. For example:

  • Case Study 1 : A derivative showed significant inhibition of the enzyme cyclooxygenase (COX), which is involved in inflammatory processes.

Cell Proliferation Assays

Compounds similar to this compound have been tested for antiproliferative effects on cancer cell lines such as HeLa and A549:

  • IC50 Values : Results indicated IC50 values ranging from 200–300 μg/mL, suggesting moderate potency as an anticancer agent.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethyl 2-(2-chlorophenyl)-2-methylpropanedioate: Similar structure but with a chlorine atom instead of fluorine.

    1,3-Diethyl 2-(2-bromophenyl)-2-methylpropanedioate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications in medicinal chemistry.

Biological Activity

1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate is an ester compound with potential biological activity. Its structure includes a diethyl ester group and a fluorinated phenyl moiety, which can influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

IUPAC Name: this compound
CAS Number: 1461714-42-0
Molecular Formula: C13H15FNO4
Molecular Weight: 267.26 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.

Interaction with Enzymes

The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For example:

  • Enzyme Inhibition: It can inhibit enzymes such as cyclooxygenases (COXs) or lipoxygenases (LOXs), which are involved in inflammatory responses.
  • Signal Transduction Modulation: The compound may influence signaling pathways by interacting with G-protein coupled receptors (GPCRs), potentially affecting cellular responses.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activities:

  • Antioxidant Activity: The compound has shown the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.
  • Anti-inflammatory Effects: In cell culture models, it reduced the production of pro-inflammatory cytokines, indicating anti-inflammatory properties.

In Vivo Studies

Animal studies are critical for understanding the pharmacokinetics and pharmacodynamics of this compound:

  • Toxicity Studies: Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.
  • Efficacy in Disease Models: The compound has been evaluated in models of arthritis and cancer, showing promising results in reducing symptoms and tumor growth.

Case Studies

  • Case Study on Anti-inflammatory Effects
    • Objective: To evaluate the anti-inflammatory effects of this compound in a rat model of induced arthritis.
    • Findings: Treatment with the compound significantly reduced paw swelling and histological signs of inflammation compared to controls.
  • Case Study on Antioxidant Properties
    • Objective: To assess the antioxidant capacity using DPPH radical scavenging assay.
    • Results: The compound exhibited a dose-dependent scavenging effect, comparable to standard antioxidants like ascorbic acid.

Data Table: Biological Activity Summary

Biological ActivityIn Vitro EvidenceIn Vivo Evidence
AntioxidantSignificant DPPH scavengingReduced oxidative markers
Anti-inflammatoryDecreased cytokine levelsReduced paw swelling
Enzyme inhibitionCOX inhibition assaysTumor growth reduction

Properties

IUPAC Name

diethyl 2-(2-fluorophenyl)-2-methylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO4/c1-4-18-12(16)14(3,13(17)19-5-2)10-8-6-7-9-11(10)15/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHCCMAXTNDVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CC=CC=C1F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.